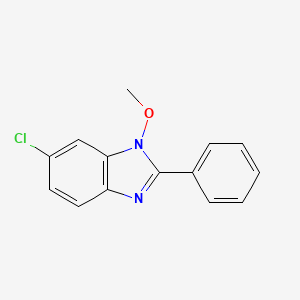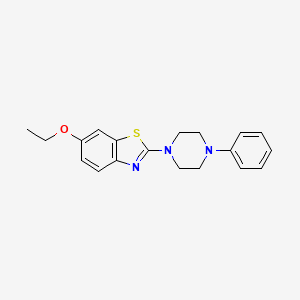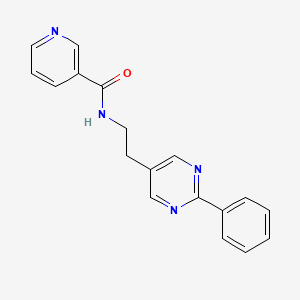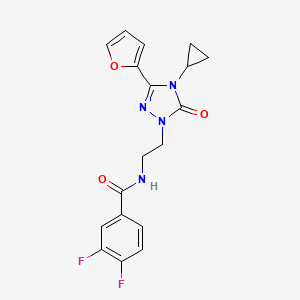![molecular formula C16H18N4O2 B2893659 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097895-86-6](/img/structure/B2893659.png)
2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one” is a complex organic molecule. It contains a methoxyphenyl group, a pyridazinyl group, and an azetidinyl group. Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structures of similar compounds have been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazin-3(2H)-one derivatives have been involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been characterized using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS .Applications De Recherche Scientifique
Chemical Structure and Biological Activity
The compound 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one belongs to a class of organic compounds known for their diverse biological activities. While specific research directly on this compound is scarce, insights can be drawn from studies on related structures, such as pyridazinone compounds and methoxyphenols, which share common functional groups and may exhibit similar biological properties.
Pyridazinone derivatives, for example, have been recognized for their potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process. The specific compound ABT-963, a vicinally disubstituted pyridazinone, demonstrates high selectivity and efficacy in reducing inflammation and pain associated with arthritis in animal models (Asif, 2016). This suggests potential therapeutic applications of related compounds in managing inflammation and pain.
Antioxidant Properties and Environmental Reactivity
Methoxyphenols, on the other hand, are noted for their atmospheric reactivity and potential as tracers for biomass burning, particularly wood burning. The atmospheric reactivity of methoxyphenols, including their interactions with OH and NO3 radicals, underscores their environmental significance and the potential for secondary organic aerosol (SOA) formation. This environmental aspect is crucial for understanding the fate and impact of such compounds when released into the atmosphere (Liu, Chen, & Chen, 2022).
Pharmacological Potential and Nutritional Effects
Extending the discussion to broader chemical classes, research on coumarins—a group known for fused benzene and pyrone rings—reveals a plethora of bioactivities ranging from antitumor and anti-inflammatory to antibacterial effects. Structural modifications of coumarins have been employed to customize their biological activities, suggesting a similar approach could be beneficial for optimizing the pharmacological properties of this compound (Zhu & Jiang, 2018).
Mécanisme D'action
Target of Action
It’s known that pyridazin-3(2h)-ones, a core structure in this compound, have been associated with diverse pharmacological activities .
Mode of Action
Pyridazin-3(2h)-ones have been reported to exhibit a range of pharmacological activities, including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . This suggests that the compound may interact with its targets to modulate these activities.
Biochemical Pathways
Given the diverse pharmacological activities associated with pyridazin-3(2h)-ones , it can be inferred that multiple biochemical pathways might be influenced.
Result of Action
The diverse pharmacological activities associated with pyridazin-3(2h)-ones suggest that the compound could have wide-ranging effects at the molecular and cellular levels .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-5-2-4-12(8-14)9-16(21)20-10-13(11-20)18-15-6-3-7-17-19-15/h2-8,13H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDZKOHYCWWHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893581.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2893583.png)
![1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one](/img/structure/B2893584.png)

![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)
![1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2893587.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2893590.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)


